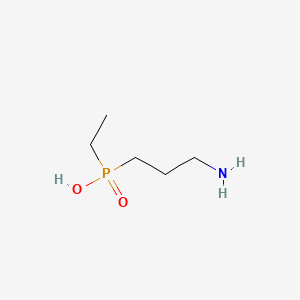

3-Aminopropyl(ethyl)phosphinic acid

Vue d'ensemble

Description

3-Aminopropyl(ethyl)phosphinic acid is a phosphinic acid where the hydrogen attached to the phosphorus is substituted by a 3-aminopropyl group . It is also known as CGP 36216 . It is a primary amino compound and a member of phosphonic acids .

Molecular Structure Analysis

The molecular formula of 3-Aminopropyl(ethyl)phosphinic acid is C5H14NO2P . It has an average mass of 151.144 Da and a monoisotopic mass of 151.076218 Da .

Applications De Recherche Scientifique

GABAB Receptor Antagonism

3-Aminopropyl(ethyl)phosphinic acid and its derivatives exhibit potent GABAB receptor antagonist properties. For instance, CGP 55845, a derivative, showed significant potency as a GABAB receptor antagonist, surpassing the effects of similar compounds like CGP 35348 in certain in vitro spinal cord preparations (Brugger et al., 1993). This antagonistic property is also observed in other settings like the rat anococcygeus muscle, where compounds such as CGP 35348 and 3-aminopropyl(n-hexyl)phosphinic acid (3-APHPA) demonstrated antagonist activities against CGP 27492, a selective GABAB agonist (Hills et al., 1991).

Synthesis and Coordination Behavior

Research also delves into the synthesis and coordination behavior of compounds involving 3-Aminopropyl(ethyl)phosphinic acid. For example, bis[N-(3-aminopropyl)aminomethyl]phosphinic acid, a tetraamine ligand, was synthesized and its acid–base properties and complexation with Cu2+, Ni2+, and Zn2+ ions were extensively studied. The study highlighted the influence of chain lengths on coordination abilities and the impact of the phosphinic acid moiety on the basicity of amine groups and the stability of complexes (Kubíček et al., 2007).

Biological Activity and Synthesis

The biological activity of aminoalkyl-H-phosphinic acids and their synthesis via phospha-Mannich reaction have been explored. These acids are regarded as biologically active analogues of carboxylic amino acids or intermediates for synthesizing other aminoalkylphosphorus acids. Studies have shown that the reaction outcome can depend on the basicity of the amines used and that the synthetic conditions are pivotal in producing various aminoalkylphosphorus compounds with potential biological relevance (Urbanovský et al., 2020).

Insecticidal Properties

3-Aminopropyl(methyl)phosphinic acid (APMP), a derivative, has been studied for its insecticidal properties. When injected into houseflies, it caused prostration, indicating a potential site of action in neurotransmitter release in insect neurons. The study provided insights into the use of such compounds in pest control (Fukunaga et al., 1999).

Corrosion Inhibition

Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives, related to 3-Aminopropyl(ethyl)phosphinic acid, have been synthesized and studied for their corrosion inhibition efficiency on mild steel in acidic environments. These studies are crucial for applications in industrial settings to prevent material degradation (Djenane et al., 2019).

Orientations Futures

Phosphinic acids and their derivatives, including 3-Aminopropyl(ethyl)phosphinic acid, have been identified as having potential for drug discovery . They have been found to possess a wide variety of promising physiological activities . Therefore, the development of promising drugs might be expected in the future .

Propriétés

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCIPYZWXPUGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopropyl(ethyl)phosphinic acid | |

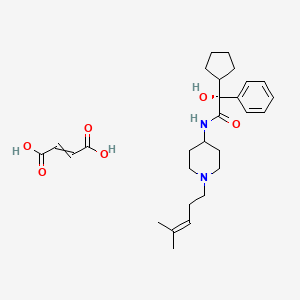

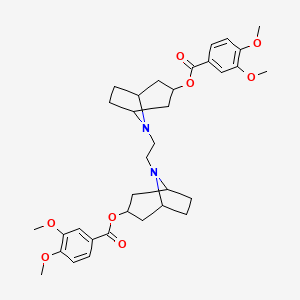

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)